molecular formula C16H17ClN2O2S B2814510 (E)-4-chloro-N,N-dimethyl-N'-tosylbenzimidamide CAS No. 1086269-39-7

(E)-4-chloro-N,N-dimethyl-N'-tosylbenzimidamide

Cat. No.: B2814510
CAS No.: 1086269-39-7
M. Wt: 336.83
InChI Key: QEIQMXAWEUKIRW-FBMGVBCBSA-N
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Description

(E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide is an organic compound characterized by its unique structure, which includes a chloro group, dimethylamino group, and a tosyl group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzonitrile and N,N-dimethylamine.

    Formation of Benzimidamide: The 4-chlorobenzonitrile undergoes a reaction with N,N-dimethylamine in the presence of a base such as sodium hydride to form the intermediate benzimidamide.

    Tosylation: The intermediate is then reacted with tosyl chloride in the presence of a base like pyridine to introduce the tosyl group, resulting in the formation of (E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and bases such as sodium hydroxide.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents like tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, potentially leading to the removal of the chloro group.

Scientific Research Applications

(E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-chloro-N,N-dimethylbenzamide: Lacks the tosyl group, resulting in different reactivity and applications.

    N,N-dimethyl-N’-tosylbenzimidamide:

    4-chloro-N,N-dimethyl-N’-methylbenzimidamide: Substitutes the tosyl group with a methyl group, altering its chemical behavior.

Uniqueness: (E)-4-chloro-N,N-dimethyl-N’-tosylbenzimidamide is unique due to the presence of both the chloro and tosyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-12-4-10-15(11-5-12)22(20,21)18-16(19(2)3)13-6-8-14(17)9-7-13/h4-11H,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQMXAWEUKIRW-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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